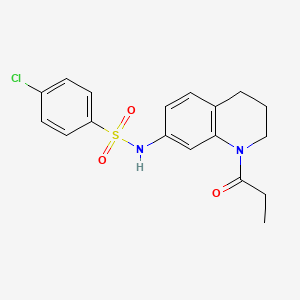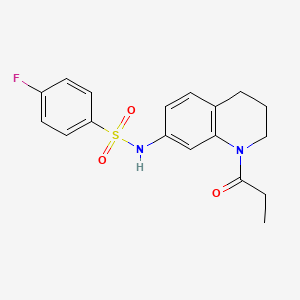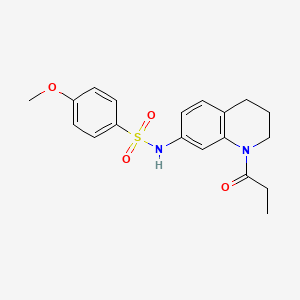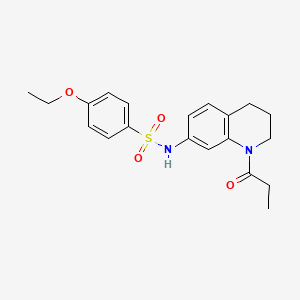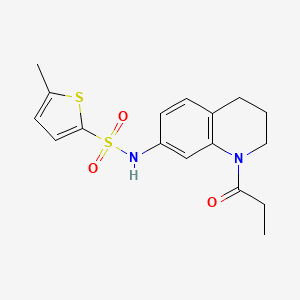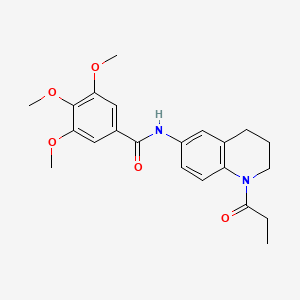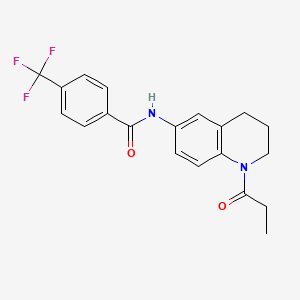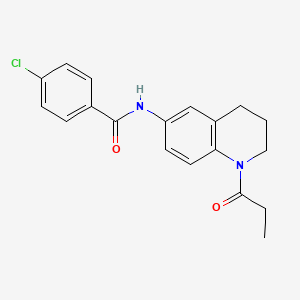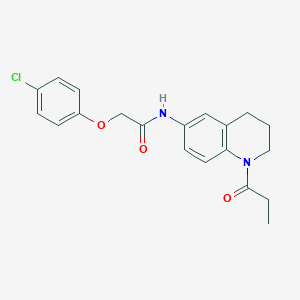
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, commonly referred to as CPTPQA, is a small molecule that has been of interest to the scientific community for its potential applications in various fields. CPTPQA is a derivative of a quinoline, a class of heterocyclic compounds that are known to possess a range of biological activities. CPTPQA has been found to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to have anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. In
科学研究应用
CPTPQA has been studied for its potential applications in various scientific research fields due to its ability to inhibit various enzymes. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as a tool for investigating the structure and function of enzymes and other proteins.
作用机制
CPTPQA is believed to act as an inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. It is thought to bind to the active site of the enzyme and block its activity, thus preventing the production of inflammatory mediators. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and is believed to act by blocking the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
CPTPQA has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been found to have antioxidant and neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
CPTPQA is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an attractive option for use in laboratory experiments. However, it is important to note that CPTPQA has a relatively short shelf life, and must be stored in a cool, dry place to ensure its stability. In addition, CPTPQA is a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), and thus must be used with caution in experiments involving this enzyme.
未来方向
The potential applications of CPTPQA are still being explored, and there are a number of potential future directions for research. These include further investigation into its potential use as an anti-cancer and anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to explore the potential of CPTPQA as a tool for investigating the structure and function of enzymes and other proteins. Finally, further research is needed to explore the potential of CPTPQA for use in drug delivery systems.
合成方法
CPTPQA can be synthesized from commercially available 4-chlorophenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-yl acetate. The synthesis reaction involves the condensation of the two compounds in an aqueous medium in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields CPTPQA as the main product, with some side products. The purity of the product can be determined by thin-layer chromatography (TLC).
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-12-16(7-10-18(14)23)22-19(24)13-26-17-8-5-15(21)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVFNDBYLDELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

